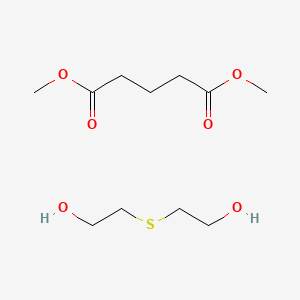
Dimethyl pentanedioate;2-(2-hydroxyethylsulfanyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl pentanedioate;2-(2-hydroxyethylsulfanyl)ethanol is a compound that combines the properties of an ester and a thiol. This unique combination makes it a valuable compound in various scientific and industrial applications. The ester group provides reactivity typical of carboxylic acid derivatives, while the thiol group introduces sulfur-based reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl pentanedioate;2-(2-hydroxyethylsulfanyl)ethanol typically involves esterification and thiol-ene reactions. One common method is the esterification of pentanedioic acid with methanol to form dimethyl pentanedioate. This is followed by a thiol-ene reaction where 2-(2-hydroxyethylsulfanyl)ethanol is introduced under UV light or radical initiators .
Industrial Production Methods
Industrial production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid for esterification and photoinitiators for the thiol-ene reaction is common. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Dimethyl pentanedioate;2-(2-hydroxyethylsulfanyl)ethanol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The ester group can be reduced to alcohols.
Substitution: The ester group can undergo nucleophilic substitution to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing the ester group.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Alcohols and thiols.
Substitution: Amides and different esters.
Scientific Research Applications
Dimethyl pentanedioate;2-(2-hydroxyethylsulfanyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl pentanedioate;2-(2-hydroxyethylsulfanyl)ethanol involves its reactivity with various biological and chemical targets. The ester group can undergo hydrolysis to release active carboxylic acids, while the thiol group can form disulfide bonds with proteins, affecting their structure and function. These interactions are crucial in its applications in drug delivery and enzyme studies .
Comparison with Similar Compounds
Similar Compounds
Dimethyl succinate: Similar ester functionality but lacks the thiol group.
2-Mercaptoethanol: Contains a thiol group but lacks the ester functionality.
Dimethyl adipate: Similar ester functionality with a longer carbon chain.
Uniqueness
Dimethyl pentanedioate;2-(2-hydroxyethylsulfanyl)ethanol is unique due to its combination of ester and thiol functionalities, allowing it to participate in a broader range of chemical reactions and applications compared to similar compounds .
Properties
CAS No. |
65665-46-5 |
|---|---|
Molecular Formula |
C11H22O6S |
Molecular Weight |
282.36 g/mol |
IUPAC Name |
dimethyl pentanedioate;2-(2-hydroxyethylsulfanyl)ethanol |
InChI |
InChI=1S/C7H12O4.C4H10O2S/c1-10-6(8)4-3-5-7(9)11-2;5-1-3-7-4-2-6/h3-5H2,1-2H3;5-6H,1-4H2 |
InChI Key |
SAQAEKUSFVGJRK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC(=O)OC.C(CSCCO)O |
Related CAS |
65665-46-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


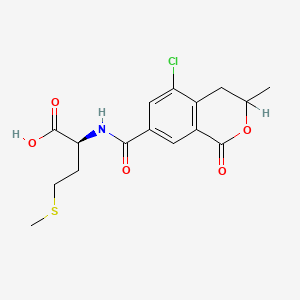
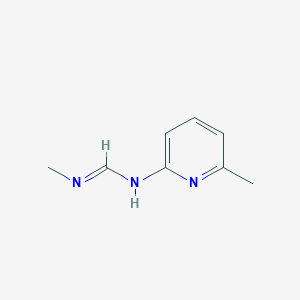
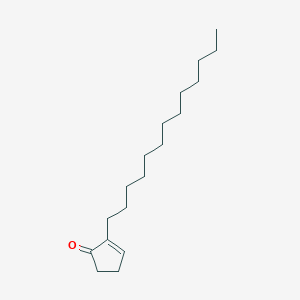
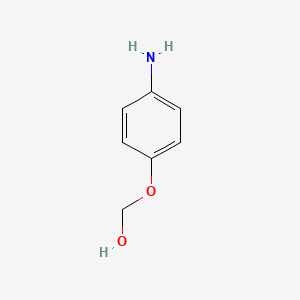
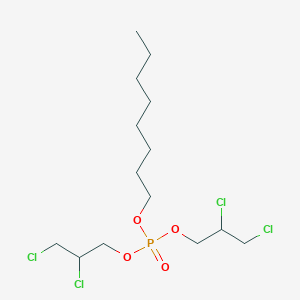
![Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate](/img/structure/B14496347.png)
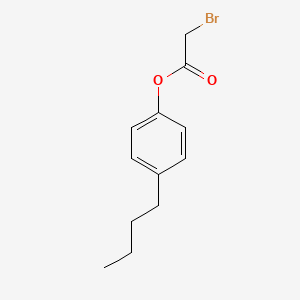
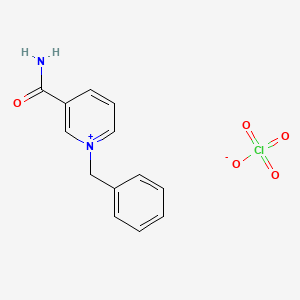
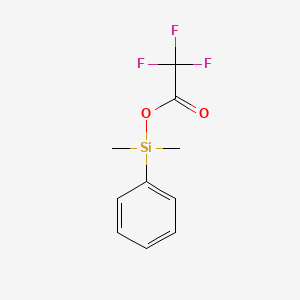
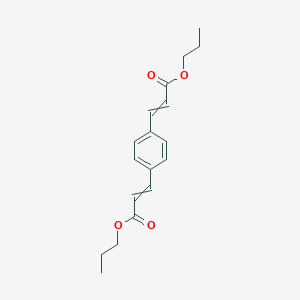
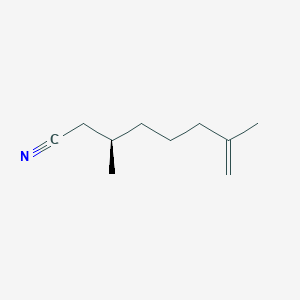
![Methyl {[(benzyloxy)carbonyl]amino}(chloro)acetate](/img/structure/B14496385.png)
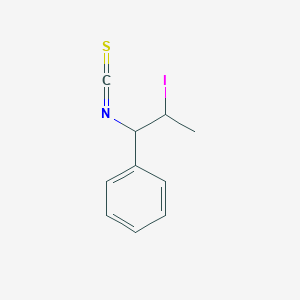
![3-Methylpyrido[2,3-b]pyrazine 1,4-dioxide](/img/structure/B14496389.png)
